![molecular formula C19H36OSi B14614161 Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane CAS No. 60134-84-1](/img/structure/B14614161.png)
Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane is a chemical compound with the molecular formula C15H30OSi. It is characterized by the presence of a tert-butyl group, a cyclopentyl ring, and a dimethylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Applications De Recherche Scientifique
Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of advanced materials and coatings due to its unique chemical properties
Mécanisme D'action
The mechanism by which tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane exerts its effects involves the interaction of its functional groups with various molecular targets. The tert-butyl and dimethylsilane groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The cyclopentyl ring adds rigidity to the molecule, affecting its overall conformation and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **tert-Butyl[(1S)-3-isopropyl-1-methyl-2-cyclopenten-1-yl]oxy]dimethylsilane
- **tert-Butyl[(4-tert-butyl-1-cyclohexen-1-yl)oxy]dimethylsilane
- **tert-Butyl[(2-(chloromethyl)-5-isopropenyl-1-cyclopenten-1-yl)methoxy]dimethylsilane .
Uniqueness
Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane is unique due to its combination of a cyclopentyl ring and a triple bond, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and material science .
Propriétés
Numéro CAS |
60134-84-1 |
|---|---|
Formule moléculaire |
C19H36OSi |
Poids moléculaire |
308.6 g/mol |
Nom IUPAC |
tert-butyl-(1-cyclopentyloct-1-yn-3-yloxy)-dimethylsilane |
InChI |
InChI=1S/C19H36OSi/c1-7-8-9-14-18(16-15-17-12-10-11-13-17)20-21(5,6)19(2,3)4/h17-18H,7-14H2,1-6H3 |
Clé InChI |
AFAGOHZKEVOASR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C#CC1CCCC1)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


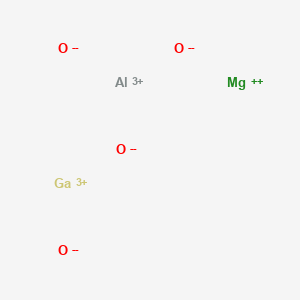
![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)
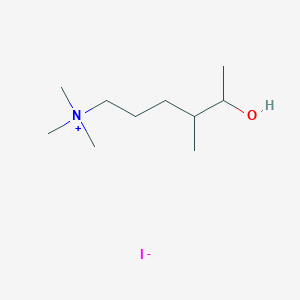
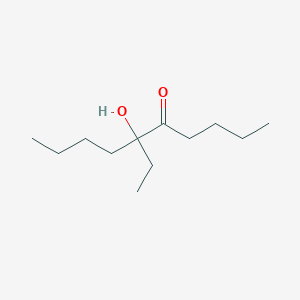
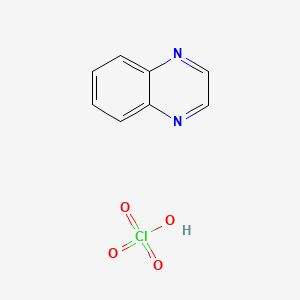
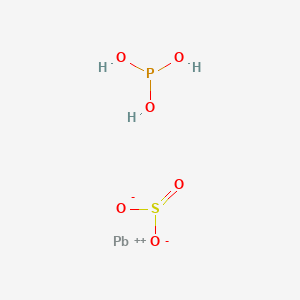
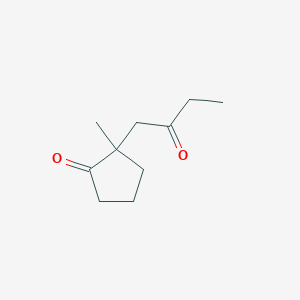
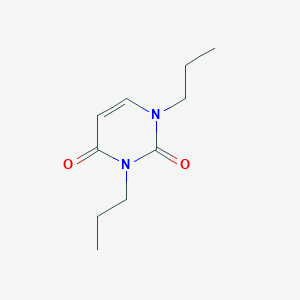
![5,6,7-Trimethylbenzo[c]acridine](/img/structure/B14614124.png)
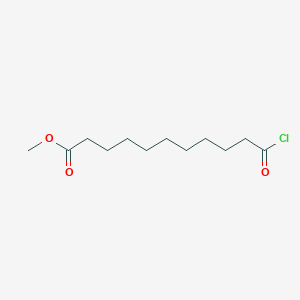
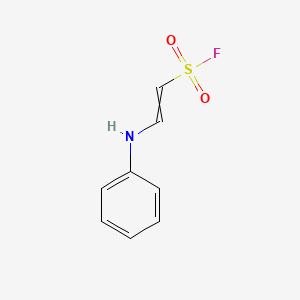
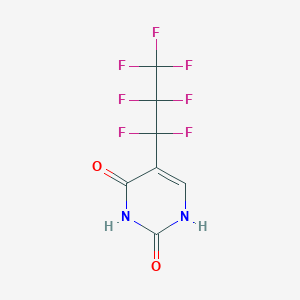
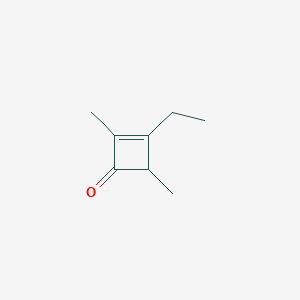
![Trimethyl{[9-(trimethylsilyl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14614175.png)
